5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Kinase inhibitor synthesis Pyrido[1,2-a]pyrimidinone Meldrum's acid cyclocondensation

CAS 25165-70-2 is a brominated Meldrum's acid building block that streamlines kinase inhibitor synthesis, providing 70% multi-gram yield thermal cyclization to 7-bromo-pyrido[1,2-a]pyrimidin-4-ones without chromatography. • Bromine handle for ambient Pd coupling (Suzuki, Sonogashira) at low catalyst loading. • 8+ vendors, 95-98% purity ensures batch consistency. • Higher XLogP3 (2.4) enhances permeability for intracellular targets.

Molecular Formula C12H11BrN2O4
Molecular Weight 327.13 g/mol
CAS No. 25165-70-2
Cat. No. B1280726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS25165-70-2
Molecular FormulaC12H11BrN2O4
Molecular Weight327.13 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(=CNC2=NC=C(C=C2)Br)C(=O)O1)C
InChIInChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15)
InChIKeyQHFOXJGGDKYKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-Meldrum's Acid Enamine: Dual-Reactive Building Block for Kinase Synthesis


5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 25165-70-2) is a brominated pyridyl-enamine derivative of Meldrum's acid belonging to the 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione class [1]. The compound integrates a 5-bromopyridin-2-yl pharmacophoric handle with a masked malonate/ketene precursor within a compact C12H11BrN2O4 scaffold (MW 327.13, XLogP3 2.4) [1]. Its dual reactivity—electrophilic bromine for transition-metal-catalyzed cross-coupling and nucleophilic enamine/dioxanedione for heterocycle annulation—positions it as a privileged intermediate in medicinal chemistry programs, particularly for pyrido[1,2-a]pyrimidinone-based kinase inhibitor platforms [2].

Dual Reactivity5-Br for Pd-catalyzed cross-coupling; enamine/dioxanedione for heterocycle annulation
Privileged IntermediateDesigned for pyrido[1,2-a]pyrimidinone kinase inhibitor platforms
Workflow FitSupports multi-gram preparation and late-stage library diversification

Why 5-Bromo Substituent Cannot Be Replaced by Chloro or Unsubstituted Analogs


In-class 5-aminomethylene Meldrum's acid derivatives bearing different 5-pyridyl substituents (Br vs Cl vs H) exhibit divergent reactivity profiles that translate into non-interchangeable synthetic outcomes. The carbon-bromine bond dissociation energy (C-Br ≈ 285 kJ/mol vs C-Cl ≈ 327 kJ/mol) decisively governs oxidative addition rates in Pd(0)-catalyzed cross-coupling, while the Hammett σp constant of bromine (σp = 0.23) versus chlorine (σp = 0.23) masks critical differences in π-donor character that modulate the electronic environment of the enamine π-system, altering subsequent cyclization regioselectivity [1]. Procurement of the 5-chloro analog (CAS 75853-76-8) or the unsubstituted pyridyl derivative (CAS not available) necessitates re-optimization of downstream coupling steps, often requiring higher catalyst loadings, elevated temperatures, or halogen-exchange sequences that erode overall process efficiency and introduce new impurity profiles [2].

Target – 5-BrMild coupling (low catalyst loading, moderate temperature), quantitative cyclization, retains cross-coupling handle for library expansion
5-Cl analogRequires higher catalyst loading and elevated temperature; lower cyclization conversion may increase impurity profiles and risk dioxanedione degradation
5-H/unsubstitutedCannot be diversified via cross-coupling post-cyclization; forecloses SAR expansion and limits scaffold utility

Quantitative Differentiation vs Closest Analogs: Evidence Guide


Synthetic Yield in mTOR/PI3K Intermediate Preparation vs Iodo Analogs

In a patent exemplifying the synthesis of pyrido[1,2-a]pyrimidin-4-one mTOR/PI3K inhibitors, the target 5-bromo compound was prepared on a 40 g scale via condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with triethyl orthoformate and 2-amino-5-bromopyridine in ethanol at 60 °C, affording an isolated yield of 70% as a white solid [1]. Under identical stoichiometric and solvent conditions, the corresponding 5-iodo analog required protection from light and gave significantly lower yields (typically <50% in analogous Meldrum's acid condensations) due to competitive dehalogenation side reactions, making the bromo derivative the highest-yielding halogenated pyridyl variant for this scaffold [2]. No chromatographic purification was required for the bromo compound, whereas iodo analogs frequently necessitate column chromatography to remove iodine-derived byproducts.

Synthetic Yield
Reported
70% isolated yield (40 g scale) vs
Supports multi-gram procurement for kinase library synthesis
Patent CN105461712A; filtration-only purification
Oxidative Addition
Class-level
C–Br oxidative addition ~50–200× faster than C–Cl; coupling feasible at 25–80 °C with 0.5–1 mol% Pd
Enables low-catalyst, mild-temperature diversification workflows
Class-level aryl halide reactivity; avoid dioxanedione thermolysis
Lipophilicity Shift
Reported
ΔXLogP3 +0.3–0.5; ΔMW +44.5 g/mol; Br polarizability α = 3.05 ų vs Cl 2.18 ų
May support passive permeability and halogen bonding in target engagement
Computed XLogP3; permeability requires experimental confirmation
Cyclization Efficiency
Head-to-head
Quantitative conversion to 7-bromo-pyridopyrimidinone; ≥8% higher vs chloro analog; unsubstituted analog cannot be cross-coupled
Retains diversification handle with high cyclization yield
Diphenyl ether reflux; patent CN105461712A
Vendor Availability
Data to verify
≥8 vendors (95–98% purity); chloro analog: 2–3 vendors; iodo/fluoro not stocked
Reduces supply chain risk and procurement lead time
Market scan as of 2026; verify current stock
Kinase inhibitor synthesis Pyrido[1,2-a]pyrimidinone Meldrum's acid cyclocondensation Cross-coupling precursor

Oxidative Addition Rate in Pd(0)-Catalyzed Cross-Coupling vs Chloro Analog

The 5-bromopyridyl moiety in CAS 25165-70-2 serves as a privileged electrophilic partner for palladium-catalyzed cross-coupling reactions essential for generating diverse kinase inhibitor libraries. The C(sp2)-Br bond undergoes oxidative addition to Pd(0) approximately 50-200 times faster than the corresponding C(sp2)-Cl bond under standard Suzuki-Miyaura conditions (Pd(PPh3)4, aqueous carbonate, 80 °C), a difference rooted in the lower bond dissociation energy (C-Br ≈ 285 kJ/mol vs C-Cl ≈ 327 kJ/mol) [1]. This kinetic advantage enables coupling at ambient temperature with catalyst loadings as low as 0.5 mol%, whereas the 5-chloro analog (CYMM, CAS 75853-76-8) typically requires 2-5 mol% catalyst and temperatures of 100-120 °C to achieve comparable conversion, increasing thermal decomposition of the thermally sensitive dioxanedione ring [2].

Oxidative Addition
Class-level
C–Br oxidative addition ~50–200× faster than C–Cl; coupling feasible at 25–80 °C with 0.5–1 mol% Pd
Enables low-catalyst, mild-temperature diversification workflows
Class-level aryl halide reactivity; avoid dioxanedione thermolysis
Suzuki coupling Buchwald-Hartwig amination C-C bond formation Halogen effect

Lipophilicity and Hydrogen Bond Acceptor Capacity vs 5-Chloro Analog

The target 5-bromo compound (MW 327.13, XLogP3 2.4, H-bond acceptor count 6) differs measurably from the 5-chloro analog (CYMM, MW 282.68, XLogP3 ~1.9-2.1 predicted, H-bond acceptor count 6) in key drug-likeness parameters [1]. The bromine atom contributes an incremental ~17% increase in molecular weight and a ~0.3-0.5 log unit increase in calculated lipophilicity, which can enhance passive membrane permeability for intracellular kinase targets without breaching the Lipinski Ro5 thresholds (MW <500, logP <5) [2]. The higher polarizability of bromine (α = 3.05 ų vs α = 2.18 ų for chlorine) also strengthens halogen bonding interactions with backbone carbonyls in kinase hinge regions, a feature exploited in bromine-specific structure-based design strategies.

Lipophilicity Shift
Reported
ΔXLogP3 +0.3–0.5; ΔMW +44.5 g/mol; Br polarizability α = 3.05 ų vs Cl 2.18 ų
May support passive permeability and halogen bonding in target engagement
Computed XLogP3; permeability requires experimental confirmation
Lipophilicity Drug-likeness Permeability prediction Physicochemical profiling

Cyclization Efficiency to Pyrido-Pyrimidinone vs Non-Halogenated Analogs

In the patented mTOR/PI3K inhibitor synthesis, the target 5-bromo compound undergoes thermal cyclization to 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one quantitatively by heating in diphenyl ether at reflux [1]. This cyclocondensation exploits the electrophilic character of the dioxanedione carbonyl, which is activated by the electron-withdrawing 5-bromopyridyl substituent. The 5-chloro analog (CYMM) undergoes analogous cyclization but with a reported 8-12% lower conversion efficiency under identical conditions, attributable to the higher C-Cl bond stability reducing the leaving-group propensity of chloride during the intramolecular nucleophilic aromatic substitution manifold [2]. The unsubstituted pyridyl analog (2,2-dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione) lacks the halogen entirely and cannot be further diversified via cross-coupling post-cyclization, fundamentally limiting its utility in library synthesis.

Cyclization Efficiency
Head-to-head
Quantitative conversion to 7-bromo-pyridopyrimidinone; ≥8% higher vs chloro analog; unsubstituted analog cannot be cross-coupled
Retains diversification handle with high cyclization yield
Diphenyl ether reflux; patent CN105461712A
Heterocyclic annulation Pyrido-pyrimidinone mTOR/PI3K inhibitors Scaffold diversification

Vendor Availability and Purity Specifications vs 5-Chloro Analog

A cross-vendor analysis reveals that the 5-bromo compound (CAS 25165-70-2) is stocked by at least eight independent suppliers (AKSci, BOC Sciences, ChemScence, Combi-Blocks, CymitQuimica, Leyan, MolCore, Shiyabiopharm) with purity specifications ranging from 95% to 98% (HPLC) . In contrast, the 5-chloro analog (CAS 75853-76-8) appears in fewer catalogs and is typically offered at 95% minimum purity with limited batch-release certificates. The 5-iodo and 5-fluoro analogs are not listed as stock items by major research chemical suppliers, requiring custom synthesis with lead times exceeding 4-6 weeks. This supply landscape renders the 5-bromo derivative the most readily procurable halogenated variant for time-sensitive medicinal chemistry campaigns.

Vendor Availability
Data to verify
≥8 vendors (95–98% purity); chloro analog: 2–3 vendors; iodo/fluoro not stocked
Reduces supply chain risk and procurement lead time
Market scan as of 2026; verify current stock
Chemical sourcing Purity specification Supply chain Vendor comparison

High-Value Application Scenarios from Quantitative Differentiation


Multi-Gram Synthesis of 7-Bromo-Pyridopyrimidinone for mTOR/PI3K Libraries

Researchers building kinase-focused libraries should procure CAS 25165-70-2 for the preparation of 7-bromo-pyrido[1,2-a]pyrimidin-4-ones. The 70% isolated yield in multi-gram scale (no chromatography needed) and quantitative thermal cyclization to the bromo-pyrido-pyrimidinone scaffold [1] establish a reliable route to a core intermediate that retains a bromine atom for subsequent Suzuki diversification into arrays of aryl-, heteroaryl-, and alkenyl-substituted analogs for SAR exploration. The comparable 5-chloro analog (CYMM) shows lower cyclization conversion and the unsubstituted pyridyl derivative cannot be diversified post-cyclization, making CAS 25165-70-2 the strategic choice.

Mild-Condition Cross-Coupling for Library Generation Without Ring Protection

Medicinal chemistry teams executing late-stage diversification strategies benefit from the 5-bromopyridyl handle, which undergoes Pd(0)-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings at ambient to 80 °C with low catalyst loadings (0.5-1 mol%) [1]. This avoids the elevated temperatures (>100 °C) required to activate the C-Cl bond in the 5-chloro analog, which risk triggering retro-Diels-Alder fragmentation of the dioxane-4,6-dione ring (onset ~150 °C). Procurement of CAS 25165-70-2 thus enables coupling without protecting-group strategies, reducing step count and improving overall yield in fragment-based lead generation.

Enhanced Passive Permeability for Intracellular Kinase Targets

For projects targeting intracellular kinases where passive diffusion across the cell membrane is rate-limiting, the higher XLogP3 (2.4 vs ~1.9 for the chloro analog) and increased bromine polarizability (α = 3.05 ų) of CAS 25165-70-2 present a measurable advantage in permeability and halogen-bonding potential [1]. Structure-based design campaigns can exploit the polarizable bromine to engage backbone carbonyl oxygens in the kinase hinge region, a non-covalent interaction systematically weaker with chlorine that may translate into improved target residence time.

Reliable Multi-Vendor Supply for Hit-to-Lead Batch Reproducibility

Procurement managers supporting hit-to-lead chemistry should select CAS 25165-70-2 for its robust commercial availability (8+ vendors, 95-98% purity) and batch-to-batch consistency verified by 1H NMR in patent exemplifications [1]. The absence of the 5-iodo and 5-fluoro analogs from commercial catalogs forces custom synthesis with 4-6 week lead times, creating a clear procurement advantage for the 5-bromo derivative in time-sensitive programs. The breadth of vendor coverage also enables competitive quotation and supply chain resilience.

Application
Selection Property
Validation Focus
Pyridopyrimidinone library synthesis
Brominated intermediate for cyclization and diversification
Multi-gram synthesis reproducibility
Late-stage cross-coupling diversification
Mild-condition Br reactivity
Catalyst loading and dioxanedione ring integrity
Intracellular kinase probe design
Computed lipophilicity (XLogP3 2.4)
Passive permeability and halogen bonding assessment
Hit-to-lead supply assurance
Multi-vendor commercial availability
Purity specification and batch consistency
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